5-Methoxy-1-phenylpentane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-methoxy-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
UDRNJCODEQCRKV-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 5 Methoxy 1 Phenylpentane 1,3 Dione and Analogues
Classical Organic Synthetic Routes
Classical organic synthesis provides the foundational methods for constructing the 1,3-diketone core of compounds like 5-Methoxy-1-phenylpentane-1,3-dione.
Condensation Reactions in 1,3-Diketone Formation
The most traditional and widely used method for synthesizing 1,3-diketones is the Claisen condensation. nih.govresearchgate.net This reaction typically involves the condensation of a ketone with an ester in the presence of a base. nih.gov For the synthesis of unsymmetrical diarylpentanoids, a Claisen-Schmidt condensation is often employed, which involves the reaction of an aldehyde and a ketone. chem960.com
Variations of the Claisen condensation have been developed to improve yields and accommodate a wider range of starting materials. For instance, using strong bases and various acylating agents with alkyl or aryl ketones allows for the synthesis of enolizable β-diketones. researchgate.net Another approach involves the acylation of ketones with acyl chlorides in the presence of magnesium bromide diethyl etherate and a base. researchgate.net The Baker-Venkataraman transposition, an intramolecular Claisen condensation, is another useful method for preparing 1,3-diketones from O-acylphenolic ketones. nih.gov
| Reaction | Reactants | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Claisen Condensation | Ketone and Ester | Base (e.g., Sodium Ethoxide) | Classic, well-established method. nih.govacs.org |
| Claisen-Schmidt Condensation | Aldehyde and Ketone | Base (e.g., NaOH) | Suitable for preparing unsymmetrical diarylpentanoids. chem960.comnih.gov |
| Modified Claisen Condensation | Ketone and Acyl Chloride | MgBr₂·Et₂O, Hunig's base | Effective for specific substitutions. researchgate.net |
| Baker-Venkataraman Transposition | O-Acylphenolic Ketone | Base (e.g., KOH) | Intramolecular approach for specific diketones. nih.gov |
Multi-Component and One-Pot Synthesis Approaches
Multi-component reactions (MCRs) and one-pot syntheses have gained traction as efficient and atom-economical methods for preparing complex molecules like 1,3-diketones and their derivatives. researchgate.neteurekaselect.com These approaches combine several reaction steps into a single procedure, avoiding the need to isolate intermediates. eurekaselect.com
One notable example is a three-component reaction involving lithium selenolates, 1-(1-alkynyl)cyclopropyl ketones, and aldehydes, which stereoselectively produces (E)-4-alkene 1,3-diketones. acs.org One-pot syntheses are particularly advantageous for creating diarylpentadienones, which are related to this compound, due to their enhanced stability and straightforward preparation. eurekaselect.com
Advanced Electrochemical Synthesis Techniques
Electrochemical synthesis is emerging as a green and powerful alternative to traditional methods. acs.orggre.ac.uk It utilizes electric current to drive redox reactions, often under mild conditions and without the need for harsh chemical oxidants. acs.orggre.ac.uk
For the synthesis of 1,3-diketone derivatives, electrochemical methods have been developed for reactions such as the [3+2] cycloaddition of 1,3-dicarbonyl compounds with alkenes to form furan (B31954) derivatives. acs.orgacs.org Another innovative approach involves the electrochemical cleavage and reassembly of 1,3-diketones with aryl alkenes and water to produce 1,4-ketoalcohol derivatives. acs.org This method uses inexpensive carbon electrodes in an undivided cell, highlighting the operational simplicity of electrochemical synthesis. acs.org While direct electrochemical synthesis of this compound is not extensively documented, the synthesis of related diaryliodonium salts has been achieved electrochemically, demonstrating the potential of this technique for creating precursors and analogues. rsc.orgworktribe.com
Biosynthetic Pathways and Enzymatic Preparation of Related Diarylpentanoids
Nature provides intricate pathways for the synthesis of diarylpentanoids. The biosynthesis of these compounds is closely related to that of curcumin, a well-known diarylheptanoid. uni-regensburg.de One proposed pathway involves the extension of a cinnamate (B1238496) unit with five acetate (B1210297) or malonate units via a polyketide synthase (PKS). uni-regensburg.de
Recent research has identified a diarylpentanoid-producing polyketide synthase (PECPS) from Aquilaria sinensis, the tree that produces agarwood. nih.govresearchgate.net This enzyme is crucial for the biosynthesis of 2-(2-phenylethyl)chromones, with a diarylpentanoid scaffold serving as a common precursor. nih.govresearchgate.net The enzyme facilitates a one-pot formation mechanism to create the C6-C5-C6 scaffold characteristic of these compounds. nih.govresearchgate.net While direct enzymatic preparation of this compound is not specified, the understanding of these biosynthetic pathways opens avenues for biocatalytic and metabolic engineering approaches to produce a variety of diarylpentanoids.
Strategic Derivatization for Functional Modification
The biological activity of diarylpentanoids can be fine-tuned by strategically modifying their structure. This often involves adding or altering substituents on the aromatic rings.
Substituent Effects on Reactivity and Molecular Architecture
The nature and position of substituents on the phenyl rings of diarylpentanoids have a profound impact on their reactivity and biological activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed several key principles:
Electron-donating vs. Electron-withdrawing Groups: For some biological activities, the presence of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the aromatic rings enhances activity. mdpi.com In other cases, electron-withdrawing groups are more favorable. nih.gov For instance, in a series of anti-inflammatory diarylpentanoids, low electron density in one aromatic ring and high electron density in the other were important for nitric oxide inhibition. mdpi.comnih.gov
Position of Substituents: The position of substituents (ortho, meta, or para) is also critical. mdpi.comnih.gov For example, para-substitution can be crucial for certain antibacterial activities. nih.gov Pharmacophore mapping has suggested that hydroxyl groups at both the meta- and para-positions of one of the phenyl rings could be a marker for highly active diarylpentanoid derivatives. mdpi.comnih.gov
Introduction of Halogenated and Other Aromatic Moieties
The introduction of halogen atoms and new aromatic rings onto the this compound framework can be achieved through several strategic approaches. These modifications can be targeted at either the reactive α-methylene position between the two carbonyl groups or at the phenyl ring itself.
The regioselectivity of halogenation of β-dicarbonyl compounds is a key consideration. For analogues such as 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, halogenation with N-halosuccinimide (N-X) reagents has been shown to occur selectively at the α-position. elsevierpure.com This method provides a direct route to α-halogenated derivatives. On the other hand, electrophilic aromatic substitution on the phenyl ring typically requires different conditions and can be influenced by the existing substituents. For instance, the presence of an activating group on the phenyl ring can direct incoming electrophiles to specific positions.
The introduction of new aromatic moieties is commonly achieved through metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalytic systems have proven effective for the α-arylation of β-dicarbonyl compounds. These methods involve the formation of a metal enolate, which then couples with an aryl halide.
Halogenation with N-Halosuccinimides
The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), is a common and effective method for the α-halogenation of 1,3-dicarbonyl compounds. These reactions are typically carried out under mild conditions and offer good yields.
For a closely related analogue, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, halogenation with NXS reagents proceeds regioselectively at the α-position. elsevierpure.com It is expected that this compound would behave similarly.
Table 1: Representative Halogenation of a 1,3-Dione Analog with N-Halosuccinimides
Based on the halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione. elsevierpure.com
| Halogenating Agent | Product | Position of Halogenation |
| N-Chlorosuccinimide (NCS) | 2-Chloro-1-phenyl-3-(3,5-dimethoxyphenyl)propane-1,3-dione | α-position |
| N-Bromosuccinimide (NBS) | 2-Bromo-1-phenyl-3-(3,5-dimethoxyphenyl)propane-1,3-dione | α-position |
| N-Iodosuccinimide (NIS) | 2-Iodo-1-phenyl-3-(3,5-dimethoxyphenyl)propane-1,3-dione | α-position |
Introduction of Aromatic Moieties via Cross-Coupling Reactions
The α-arylation of β-dicarbonyl compounds is a powerful tool for creating carbon-carbon bonds and introducing new aromatic substituents. Both palladium- and copper-catalyzed methodologies are widely employed for this purpose.
Palladium-Catalyzed α-Arylation:
Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands, are highly effective for the α-arylation of ketones and β-dicarbonyl compounds. ewha.ac.krnih.gov The choice of ligand and base is crucial for achieving high yields and preventing side reactions. Common catalyst systems include Pd(t-Bu3P)2 in combination with ligands like XPhos. ewha.ac.krnih.gov These reactions typically proceed via the formation of a palladium enolate, which then undergoes reductive elimination with an aryl halide to form the α-arylated product.
Copper-Catalyzed α-Arylation:
Copper-based catalysts offer a more economical alternative for C-C and C-N bond formation. rsc.orgnih.gov Copper(I) salts, in the presence of a suitable ligand and base, can effectively catalyze the arylation of β-dicarbonyl compounds with aryl iodides and bromides. nih.gov
Table 2: Representative Catalyst Systems for the α-Arylation of β-Dicarbonyl Compounds
| Catalyst | Ligand | Base | Typical Substrates |
| Pd(t-Bu3P)2 | XPhos | Cs2CO3 | Aryl iodides, Aryl bromides |
| CuI | 1,10-Phenanthroline | Cs2CO3 | Aryl iodides |
| Pd(OAc)2 | Buchwald-type phosphine ligands | NaOtBu or K3PO4 | Aryl bromides, Aryl chlorides |
Molecular Structure, Tautomerism, and Energetic Considerations
Keto-Enol Tautomerism of the 1,3-Dione System
A hallmark of 1,3-dicarbonyl compounds is their ability to exist as tautomers—constitutional isomers that readily interconvert. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. For 5-Methoxy-1-phenylpentane-1,3-dione, the diketo form is in equilibrium with its various enol tautomers.
In simple ketones, the keto-enol equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me However, for 1,3-dicarbonyls, the enol form can be significantly stabilized, shifting the equilibrium. masterorganicchemistry.com In the case of this compound, three potential enol forms can be generated from the central methylene (B1212753) group.
Studies on analogous compounds, such as 1-phenyl-1,3-butanedione, show that they exist almost exclusively in the cis-enol forms rather than the keto form. stackexchange.com The primary stabilizing factors for the enol tautomer are the formation of a conjugated system and a strong intramolecular hydrogen bond. stackexchange.com Given these precedents, it is highly probable that this compound also predominantly exists in its enol forms. The equilibrium will favor the enol tautomers that benefit most from electronic and structural stabilization.
The substituents at either end of the dione (B5365651) system play a critical role in determining which enol tautomer is the most stable. rsc.org
Phenyl Group: The phenyl group can extend the conjugation of the enol. When the enol's C=C double bond is adjacent to the phenyl ring, it creates a highly stable, extended π-electron system. This resonance stabilization significantly lowers the energy of this specific tautomer, making it a major contributor to the equilibrium mixture. fiveable.mestackexchange.com
Considering these influences, the enol form where the double bond is conjugated with the phenyl ring is expected to be the most predominant tautomer at equilibrium.
| Tautomeric Form | Structure | Key Stabilizing Factors | Expected Predominance |
|---|---|---|---|
| Diketone | Keto Form | Strong C=O bond | Minor |
| Enol 1 (Conjugated with Phenyl) | Enol Form 1 | Extended π-conjugation with phenyl ring; Intramolecular H-bond | Major |
| Enol 2 | Enol Form 2 | Intramolecular H-bond | Minor |
Intramolecular Hydrogen Bonding in Enol Forms
A crucial factor stabilizing the enol tautomer of 1,3-dicarbonyls is the formation of a strong intramolecular hydrogen bond. masterorganicchemistry.com The hydroxyl group of the enol acts as a hydrogen bond donor, while the oxygen of the remaining carbonyl group acts as an acceptor. This interaction creates a stable, six-membered pseudo-ring.
This resonance-assisted hydrogen bond (RAHB) is particularly strong because of the conjugated π-system within the ring, which leads to delocalization of electron density and partial double-bond character throughout the O=C—C=C—OH fragment. The energy of such hydrogen bonds can be significant, ranging from 8 to over 20 kcal/mol in some systems, providing a substantial thermodynamic driving force for enolization. nih.gov In this compound, this intramolecular hydrogen bond is a key feature of its enolic forms, contributing significantly to their predominance over the diketo structure.
Conformational Analysis and Steric Hindrance Effects
The non-cyclic nature of this compound allows for rotation around its single bonds, leading to various possible conformations. The spatial arrangement of the bulky phenyl group and the flexible methoxy-ethyl chain is governed by the need to minimize steric hindrance. youtube.com
Quantum Chemical Calculations of Electronic Structure and Tautomeric Energies
To obtain a precise, quantitative understanding of this system, quantum chemical calculations are an invaluable tool. Methods like Density Functional Theory (DFT) are frequently used to model the structures and energies of different tautomers and conformers. rsc.orgrsc.org
Such calculations for this compound would allow for:
Determination of Relative Energies: Calculation of the electronic energies of the diketo and various enol tautomers to predict their relative populations at equilibrium.
Hydrogen Bond Energy Estimation: Quantification of the energy stabilization provided by the intramolecular hydrogen bond in the enol forms using methods like the molecular tailoring approach. nih.gov
Mapping the Potential Energy Surface: Analyzing the energy barriers for rotation around single bonds to identify the most stable conformers and understand the dynamics of interconversion.
Analysis of Electronic Properties: Calculating properties such as dipole moments and atomic charges to understand how the phenyl and methoxy (B1213986) substituents modulate the electronic structure of the molecule. missouri.edu
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of the β-Diketone Moiety in 5-Methoxy-1-phenylpentane-1,3-dione
The β-diketone moiety in this compound is expected to exhibit keto-enol tautomerism, with the enol form being stabilized by intramolecular hydrogen bonding. Upon deprotonation, the resulting enolate anion acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. The electronic properties of the phenyl and methoxy (B1213986) substituents would modulate the electron density on the donor oxygen atoms, thereby influencing the ligand field strength and the stability of the metal complexes. The presence of the methoxy group introduces the possibility of this ligand acting as a bridging ligand between two metal centers.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates of this compound would likely follow established procedures for other β-diketonate complexes. This typically involves the reaction of the β-diketone with a metal salt in the presence of a base to facilitate deprotonation of the ligand. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for characterization.
Based on studies of similar β-diketones, it is anticipated that this compound would form stable complexes with a variety of first-row transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. The stoichiometry of these complexes would likely be of the type ML₂, where L is the deprotonated ligand, and may also include coordinated solvent molecules to satisfy the coordination sphere of the metal ion. The geometry of these complexes would be dependent on the specific metal ion and its preferred coordination number, ranging from tetrahedral and square planar to octahedral.
Lanthanide ions are known to form highly coordinated complexes with β-diketonate ligands, often with stoichiometries of LnL₃ or LnL₃(solvent)ₓ. These complexes are of particular interest due to their potential luminescent properties, where the β-diketone ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion. The methoxy group in this compound could potentially influence the luminescence quantum yield of its lanthanide complexes.
Structural Elucidation of Metal Complexes via X-ray Crystallography
X-ray crystallography would be the definitive method for determining the solid-state structures of any metal complexes of this compound. This technique would provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. For polynuclear complexes, it would reveal the bridging mode of the ligand. Without experimental data, any discussion of specific crystal structures remains speculative.
Spectroscopic and Magnetic Investigations of Metal Chelates
A combination of spectroscopic techniques would be essential for the characterization of metal chelates of this compound.
Infrared (IR) Spectroscopy: Would be used to confirm the coordination of the β-diketonate ligand to the metal ion by observing the shifts in the C=O and C=C stretching frequencies compared to the free ligand.
UV-Visible Spectroscopy: Would provide information about the electronic transitions within the complex, including ligand-to-metal charge transfer bands and d-d transitions for transition metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or La³⁺), NMR would be crucial for confirming the structure of the complex in solution. For paramagnetic complexes, NMR can still provide information about the connectivity and magnetic properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (e.g., Cu²⁺, Mn²⁺), EPR would be a powerful tool to probe the electronic environment of the metal ion.
Magnetic Susceptibility Measurements: These measurements would determine the magnetic moment of the complexes, which helps in confirming the oxidation state and spin state of the metal ion. For polynuclear complexes, temperature-dependent magnetic studies could reveal the nature and strength of magnetic exchange interactions between metal centers.
Mechanistic Aspects of Metal Ion Chelation and Stability Constant Determination
The mechanism of metal ion chelation by β-diketones generally involves a rapid deprotonation of the ligand followed by coordination to the metal ion. The stability of the resulting metal complexes can be quantified by determining their stability constants. This is typically done using techniques such as potentiometric or spectrophotometric titrations. The stability constants provide a measure of the affinity of the ligand for a particular metal ion and are influenced by factors such as the nature of the metal ion, the electronic and steric properties of the ligand, and the solvent. For this compound, the electron-withdrawing phenyl group might be expected to decrease the basicity of the ligand and thus affect the stability constants of its metal complexes compared to purely aliphatic β-diketones.
Advanced Spectroscopic Characterization and Computational Analysis
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is highly effective for analyzing the functional groups present in 5-Methoxy-1-phenylpentane-1,3-dione and offers a clear view of the keto-enol tautomerism. blogspot.com The spectrum is a superposition of signals from both the keto and enol forms.
The enol form is characterized by:
A very broad and strong O-H stretching band from approximately 2500 to 3200 cm⁻¹, which is indicative of a strong intramolecular hydrogen bond.
A strong C=O stretching vibration, typically in the 1600-1640 cm⁻¹ region, with its frequency lowered due to conjugation and hydrogen bonding.
A C=C stretching vibration around 1580-1600 cm⁻¹, often coupled with the phenyl ring vibrations. blogspot.com
The diketo form is identified by:
Two distinct C=O stretching frequencies. The aryl-conjugated ketone typically absorbs around 1685 cm⁻¹, while the aliphatic ketone absorbs at a higher frequency, around 1715 cm⁻¹. The observation of two separate peaks would confirm the presence of the diketo tautomer. blogspot.com
The absence of the broad O-H and C=C stretching bands seen in the enol form.
The relative intensities of the keto and enol carbonyl peaks can provide a qualitative assessment of the tautomeric equilibrium in the sample state (solid or liquid). blogspot.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer |
| O-H Stretch | Enolic Hydroxyl (H-bonded) | 2500 - 3200 (very broad) | Enol |
| C-H Stretch | Aromatic/Aliphatic | 2850 - 3100 | Both |
| C=O Stretch | Aliphatic Ketone | ~1715 | Keto |
| C=O Stretch | Aryl Ketone | ~1685 | Keto |
| C=O Stretch | Conjugated Ketone (H-bonded) | 1600 - 1640 | Enol |
| C=C Stretch | Alkene / Aromatic Ring | 1580 - 1600 | Enol |
| C-O-C Stretch | Ether | 1080 - 1150 | Both |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.09 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.
The fragmentation of the molecular ion (M⁺˙) is expected to follow pathways characteristic of ketones, phenyl groups, and ethers. miamioh.edu Key predicted fragmentation mechanisms include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a primary pathway. Loss of a benzoyl radical (C₆H₅CO•, m/z 105) or a methoxyethyl radical (•CH₂CH₂OCH₃, m/z 59) are highly probable.
McLafferty Rearrangement: The carbonyl group of the aliphatic ketone can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen, leading to the elimination of a neutral alkene molecule.
Cleavage of the Phenyl Group: A prominent peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is expected.
Ether Fragmentation: Cleavage at the C-O bond of the methoxy (B1213986) group or alpha-cleavage next to the ether oxygen can also occur.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Origin |
| 206 | [M]⁺˙ | [C₁₂H₁₄O₃]⁺˙ | Molecular Ion |
| 175 | [M - OCH₃]⁺ | [C₁₁H₁₁O₂]⁺ | Loss of methoxy radical |
| 161 | [M - CH₂OCH₃]⁺ | [C₁₀H₉O₂]⁺ | Loss of methoxymethyl radical |
| 147 | [M - CH₂CH₂OCH₃]⁺ | [C₉H₇O₂]⁺ | Alpha-cleavage |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
| 59 | [CH₃OCH₂]⁺ | [C₂H₅O]⁺ | Methoxyethyl fragment |
High-Resolution Structural Analysis via X-ray Diffraction
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of this compound in the solid state. walisongo.ac.id This technique would provide precise data on bond lengths, bond angles, and torsional angles.
If a suitable single crystal could be grown, XRD analysis would unambiguously confirm which tautomer (keto or enol) exists in the crystalline form. tandfonline.com It is highly probable that the compound would crystallize as the intramolecularly hydrogen-bonded enol tautomer, as this form is typically more stable. The analysis would reveal the planarity of the enone system, the geometry of the six-membered ring formed by the hydrogen bond, and the conformation of the methoxyethyl side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. researchgate.net To date, a published crystal structure for this compound is not available in open crystallographic databases.
Theoretical and Computational Chemistry for Spectroscopic Data Interpretation and Property Prediction
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive and interpretative tool. nih.gov For this compound, theoretical calculations would be employed to:
Determine Tautomer Stability: Calculate the relative energies of the keto and enol tautomers to predict their equilibrium populations, corroborating experimental NMR findings. These calculations can also assess the strength of the intramolecular hydrogen bond in the enol form. rsc.org
Predict Spectroscopic Data: Simulate NMR chemical shifts and IR vibrational frequencies. Comparing these computed spectra with experimental data aids in the definitive assignment of complex signals. nih.gov
Elucidate Electronic Structure: Analyze the molecular orbitals (e.g., HOMO and LUMO) and the charge distribution within the molecule. This provides insight into its reactivity and electronic properties.
These computational models are invaluable for rationalizing the observed spectroscopic characteristics and for predicting properties that may be difficult to measure experimentally.
Biochemical Investigations and Mechanisms of Biological Activity in Vitro and in Silico
Role as Biosynthetic Intermediates and Precursors
5-Methoxy-1-phenylpentane-1,3-dione and its structural analogs, diketones, are significant intermediates in the synthesis of more complex molecules. The reactivity of the dione (B5365651) functionality allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. For instance, similar diketone structures can be synthesized from precursors like 1-Pentyn-3-one and acetophenone. chemicalbook.com The core structure of 1-phenylpentane-1,3-dione, a related compound, is utilized in the synthesis of various derivatives. biosynth.comchemicalbook.com
These diketone scaffolds are precursors to a wide array of heterocyclic compounds. For example, the self-condensation of indane-1,3-dione, another diketone, leads to the formation of Bindone. nih.gov Furthermore, these types of compounds can undergo intramolecular condensation to form fused ring systems, such as the synthesis of 1-(3',4',5'-trimethoxy) phenyl naphtho[2,1-b]furan (B1199300) from a trimethoxy-substituted benzoyl naphthalene (B1677914) derivative. nih.gov The versatility of the 1,3-dione moiety also allows for its conversion into other functional groups, as seen in the halogenation of indane-1,3-dione precursors. nih.gov The synthesis of pyrazole (B372694) derivatives, which have a broad spectrum of biological activities, can also start from diketone-like structures. nih.gov
Enzyme Inhibition Studies (In Vitro)
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme responsible for the production of melanin. nih.gov Its inhibition is a target for treating hyperpigmentation disorders. Various compounds have been studied for their tyrosinase inhibitory activity. For example, phenylamino (B1219803) quinazolinone derivatives have shown moderate to excellent inhibition of tyrosinase. nih.gov The position of substituents on the phenyl ring, such as methyl and methoxy (B1213986) groups, significantly affects the inhibitory potency, suggesting that both electronic and hydrophobic interactions with the enzyme's active site are important. nih.gov
Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-glucosidase, α-amylase)
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion and absorption. Their inhibition can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.govnih.gov Flavonoids are a class of natural compounds that have been extensively studied as inhibitors of these enzymes. nih.govnih.gov The inhibitory activity of flavonoids is highly dependent on their structure, with specific hydroxylation patterns and the presence of certain functional groups influencing their potency. nih.gov For example, some flavonoids have shown significantly lower IC50 values against α-glucosidase compared to the prescribed drug acarbose. nih.gov Kinetic studies have revealed that these inhibitors can act through different mechanisms, including noncompetitive inhibition. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.govresearchgate.net Inhibition of PTP1B can enhance insulin sensitivity. nih.gov Geranylated flavonoids isolated from Paulownia tomentosa have demonstrated dual inhibition of both PTP1B and α-glucosidase. nih.gov These compounds were found to be mixed-type inhibitors of PTP1B. nih.gov Similarly, compounds isolated from Agrimonia pilosa have also shown potent inhibitory effects on PTP1B activity. nih.gov The inhibition of PTP1B has also been explored as a strategy in cancer therapy, as it can lead to the degradation of oncoproteins like Bcr-Abl in chronic myelogenous leukemia. researchgate.net
Antimicrobial Activity Profiling (In Vitro)
The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Various synthetic compounds are being evaluated for their antibacterial and antifungal activities. For instance, substituted 1-phenylnaphthalenes have shown significant antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The nature and position of substituents on the naphthalene and phenyl rings play a crucial role in their potency. nih.gov
Similarly, pyrazole derivatives have been synthesized and shown to possess good antimicrobial activity. nih.gov Thiazolidinone compounds are another class of N-heterocycles that exhibit a wide range of biological activities, including antimicrobial and antitubercular effects. researchgate.net The general approach often involves synthesizing a series of related compounds and testing them against a panel of Gram-positive and Gram-negative bacteria to determine their spectrum of activity. nih.govresearchgate.net
Interactive Data Table of Related Enzyme Inhibition Studies
| Compound Class | Target Enzyme | Key Findings | Reference |
| Arylamides | InhA (M. tuberculosis) | Potent, direct inhibitors; circumvent resistance to prodrugs. | nih.gov |
| Phenylamino quinazolinones | Tyrosinase | Moderate to excellent inhibition; potency affected by substituent position. | nih.gov |
| Flavonoids | α-Glucosidase | Potent inhibitors; activity dependent on structure. | nih.govnih.gov |
| Geranylated flavonoids | PTP1B & α-Glucosidase | Dual inhibitors; mixed-type inhibition of PTP1B. | nih.gov |
| Substituted 1-phenylnaphthalenes | Bacterial cell division (FtsZ) | Significant activity against S. aureus, including MRSA. | nih.gov |
Antibacterial Efficacy against Specific Strains
There is no available scientific literature detailing the in vitro antibacterial efficacy of this compound against key pathogenic bacteria such as Mycobacterium tuberculosis, Staphylococcus aureus, or Escherichia coli. Consequently, no data on minimum inhibitory concentrations (MICs) or other measures of antibacterial activity can be provided.
Antifungal Properties
Similarly, the antifungal potential of this compound has not been reported. Studies investigating its activity against fungal pathogens like Candida albicans are absent from the current body of scientific work.
Mechanisms of Biofilm Formation Disruption and Quorum Sensing Modulation
Research into the effects of this compound on microbial virulence mechanisms, such as biofilm formation and quorum sensing, has not been conducted. There are no published studies that explore its ability to interfere with these critical processes in bacteria or fungi.
Antioxidant Properties and Radical Scavenging Capabilities
While the 1,3-dicarbonyl moiety is known to be a feature in some antioxidant compounds, specific studies quantifying the antioxidant or radical-scavenging capabilities of this compound are not available. General studies on other phenolic compounds suggest that methoxy groups can influence antioxidant activity, but direct experimental evidence for this specific compound is lacking. nih.gov
Metal Ion Chelation in Biological Systems: Mechanistic Implications
The ability of β-dicarbonyl compounds to chelate metal ions is a known chemical property. However, there are no specific investigations into the metal ion chelation behavior of this compound within a biological context or the mechanistic implications of such activity.
Structure-Activity Relationship (SAR) Investigations for Biological Efficacy
Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been performed for this compound. SAR studies are contingent on having a set of activity data for a series of related compounds, which is not the case for this molecule.
Computational Docking and Molecular Dynamics Simulations for Receptor Interactions
Computational studies, including molecular docking and molecular dynamics simulations, are powerful tools for predicting the interaction of a molecule with biological receptors. mdpi.comnih.govnih.gov However, no such studies have been published for this compound, leaving its potential molecular targets and binding interactions entirely speculative.
Applications in Advanced Chemical and Materials Science
Building Block in Complex Organic Synthesis
The unique arrangement of carbonyl groups in β-dicarbonyl compounds makes them valuable precursors in various synthetic pathways.
Synthesis of Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Chromones)
While general methodologies exist for the synthesis of heterocyclic compounds like pyrroles, furans, and chromones from β-dicarbonyl precursors, specific examples utilizing 5-Methoxy-1-phenylpentane-1,3-dione are not prominently reported. The reactivity of the 1,3-dione system, in principle, allows for condensation reactions with hydrazines, hydroxylamines, and other bifunctional reagents to form a variety of heterocyclic rings. For instance, the Paal-Knorr synthesis is a common method for synthesizing pyrroles and furans from 1,4-dicarbonyls, which can be derived from 1,3-dicarbonyl compounds. Similarly, chromones can be synthesized from o-hydroxyaryl ketones and β-dicarbonyl compounds via reactions like the Simonis reaction, though specific applications of This compound in these named reactions are not detailed in current literature.
Precursor for Specialty Chemicals and Fine Intermediates
As a multifunctional molecule, This compound holds potential as a starting material for more complex specialty chemicals. The presence of two carbonyl groups and an enolizable proton allows for a range of chemical transformations, including alkylations, acylations, and cyclizations, to build molecular complexity. However, specific pathways and the resulting specialty chemicals or fine intermediates derived from this compound are not well-documented.
Applications in Polymer Chemistry (e.g., Crosslinking Agents)
Information regarding the application of This compound in polymer chemistry, such as its use as a crosslinking agent, is not available in the reviewed scientific literature. In theory, the dicarbonyl functionality could react with appropriate polymer backbones to form crosslinks, but no evidence of this application has been published.
Exploration in Optical and Electronic Materials
The potential for This compound and its derivatives in the field of optical and electronic materials remains an area for future investigation, as current research has not focused on this compound.
UV Absorbent Derivatives and Photostability
Derivatives of 1,3-diones are known to exhibit UV-absorbing properties. For example, some dibenzoylmethane (B1670423) derivatives are used in sunscreens. The conjugated system in This compound could potentially be modified to enhance UV absorption and photostability, but specific studies or patents detailing such derivatives are not found.
Development of Fluorescent and Luminescent Systems
β-Dicarbonyl compounds can act as ligands to form metal complexes, some of which exhibit fluorescence or luminescence. The formation of metal chelates with ions such as europium or terbium can lead to materials with interesting photophysical properties. However, there is no specific research available on fluorescent or luminescent systems derived from This compound .
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The classical Claisen condensation, the traditional method for synthesizing β-diketones, often requires harsh basic conditions. mdpi.com Modern organic synthesis is moving towards more efficient and environmentally benign methodologies.
Future synthetic strategies for compounds like 5-Methoxy-1-phenylpentane-1,3-dione are likely to focus on:
Soft Enolization: This approach avoids the use of strong bases, instead using a Lewis acid like magnesium bromide (MgBr₂) and a mild organic base to generate the required enolate for acylation. acs.orgorganic-chemistry.org This method is compatible with a wider range of functional groups and can be performed under milder conditions, even in untreated solvents open to the air. organic-chemistry.org
Direct Acylation with Carboxylic Acids: Recent breakthroughs allow for the direct coupling of ketones with carboxylic acids, bypassing the need to convert the acid to a more reactive derivative like an acyl chloride. beilstein-journals.org Systems like trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH) can mediate this transformation directly. beilstein-journals.org
Catalytic Methods: The use of organocatalysis, metal-based catalysis, and even biocatalysis represents a significant frontier. nih.govnih.gov For instance, cationic cobalt(III) complexes have been shown to catalyze the addition of 1,3-dicarbonyl compounds to alkynes, offering atom-economical pathways to complex structures. nih.gov
Photoredox Catalysis: Visible-light-induced reactions are emerging as a powerful tool. Photoredox-assisted α-acylation of enol acetates can produce 1,3-diketones under mild, oxidant-free conditions. researchgate.net This opens possibilities for novel three-component reactions, for example, coupling a β-diketone, a vinyl ether, and a quinoline (B57606) in one pot. acs.org
A comparison of these emerging synthetic routes highlights the trend towards greater efficiency and sustainability.
| Methodology | Key Reagents/Catalysts | Key Advantages | Reference |
|---|---|---|---|
| Soft Enolization | MgBr₂·OEt₂, i-Pr₂NEt | Mild conditions, avoids strong bases, high functional group tolerance. | acs.orgorganic-chemistry.org |
| Direct Acylation | TFAA/TfOH | Uses carboxylic acids directly, operational simplicity. | beilstein-journals.org |
| Metal-Based Catalysis | Cationic Cobalt(III) Complexes | High atom economy, neutral and mild conditions for specific transformations. | nih.gov |
| Photoredox Catalysis | Iridium or other photosensitizers, visible light | Mild, oxidant-free, enables novel multi-component reactions. | researchgate.netacs.org |
Integration of Advanced Spectroscopic and In Silico Techniques for Deeper Mechanistic Insights
The chemical behavior of this compound is dominated by its keto-enol tautomerism, where an equilibrium exists between the diketo form and the hydrogen-bonded enol form. nih.govlibretexts.org The position of this equilibrium is sensitive to solvent polarity and influences the compound's reactivity, acidity, and biological activity. libretexts.orgmasterorganicchemistry.com
Future research will leverage sophisticated techniques to probe this dynamic behavior:
Advanced NMR Spectroscopy: While standard NMR can distinguish between the slow-exchanging keto and enol forms, advanced techniques can provide deeper insights. nih.gov Measurement of deuterium (B1214612) isotope effects on ¹³C chemical shifts and nJ(C,OH) coupling constants can offer precise information about the hydrogen bond strength and the degree of electron delocalization in the enol's chelate ring. nih.gov
Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are powerful tools for studying the intramolecular hydrogen bond in the enol form. researchgate.net The vibrational frequencies of the O-H and C=O/C=C bonds correlate with hydrogen bond strength, allowing for a comparative analysis of how substituents, like the methoxy (B1213986) group in this compound, influence this bond. researchgate.net
In Silico Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable. nih.gov These methods can predict the relative thermodynamic stability of the keto and enol tautomers in different environments (gas phase, various solvents). nih.gov For example, calculations have shown that for some β-diketones, the enol form is stabilized on graphitic surfaces through π-π stacking interactions. nih.gov Such models can also predict spectroscopic properties (NMR shifts, vibrational frequencies) to be compared with experimental data for structural validation. nih.gov
| Technique | Key Insight Provided | Example Application | Reference |
|---|---|---|---|
| Advanced NMR | Precise hydrogen bond strength, electron delocalization. | Measuring isotope effects on ¹³C chemical shifts. | nih.gov |
| IR/Raman Spectroscopy | Information on intramolecular H-bond strength and changes upon deuteration. | Correlating v(OH) and v(C=O) frequencies with substituent effects. | researchgate.net |
| In Silico (DFT) Calculations | Relative stability of tautomers, predicted spectroscopic data, interaction with surfaces. | Calculating the energy difference between keto and enol forms in different solvents. | nih.govnih.gov |
Expanding the Scope of Biological Target Identification and Mechanism Elucidation
The β-diketone motif is present in numerous compounds with established biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net Phenyl ketone derivatives, in particular, have shown potential as hepatoprotective agents by modulating oxidoreductase activity. nih.gov
Future work on this compound could explore:
Target Prediction and Validation: Initial screening can be performed using in silico tools to predict potential protein targets. nih.gov These predictions can then be validated through in vitro assays. For example, computational predictions for novel phenyl ketone derivatives pointed towards oxidoreductase activity, which was later confirmed by proteomic data. nih.gov
Mechanism of Action Studies: Elucidating the precise mechanism is crucial. The keto-enol equilibrium plays a significant role, as different tautomers can have different biological effects. frontiersin.orgresearchgate.net For instance, some drugs are active only in their enol form, which may be stabilized at an enzyme's active site. researchgate.net
Prodrug Strategies: The structure of this compound lends itself to prodrug design. For example, phenyl-β-D-glucuronide has been investigated as an agent that releases phenol (B47542) in the tumor microenvironment, where the enzyme β-glucuronidase is highly active. biorxiv.org A similar strategy could be envisioned for delivering a biologically active derivative of this compound.
Exploration of Unconventional Applications in Nanoscience and Advanced Materials
The ability of β-diketones to act as chelating ligands for a wide variety of metal ions is a key property that enables their use in materials science. researchgate.netprochemonline.com The resulting metal β-diketonate complexes are often volatile, stable, and soluble in organic solvents, making them excellent precursors for various applications. prochemonline.com
Emerging applications for ligands like this compound include:
Precursors for Thin Films and Nanomaterials: Metal β-diketonates are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) to create high-quality metal oxide thin films. researchgate.net The substituents on the diketonate ligand influence the precursor's volatility and stability, critical parameters for these techniques. researchgate.net
Luminescent Materials: Lanthanide complexes with β-diketonate ligands are known for their unique photophysical properties and have potential applications in optical and electronic devices. digitellinc.com The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light. digitellinc.com
Functional Molecular Switches: By incorporating photo-responsive units like azobenzene (B91143) into a bis-β-diketone ligand, it is possible to create dinuclear metal complexes that undergo reversible photo- and thermal isomerization. acs.org This creates a molecular-level switch, with potential applications in solar energy storage and smart materials. acs.org
Design Principles for Tunable Chemical Properties and Biological Activities
A key paradigm in modern chemistry is the rational design of molecules with specific, tunable properties. The this compound structure offers several points for modification to fine-tune its characteristics.
Tuning Keto-Enol Equilibrium: The substituents on the β-diketone scaffold directly influence the stability of the keto and enol forms. Electron-withdrawing groups tend to favor the enol form, while the solvent environment also plays a critical role. nih.govlibretexts.org By systematically varying the aryl substituent (the phenyl group) and the alkyl substituent (the methoxyethyl group), one can control the acidity (pKa), metal-chelating ability, and lipophilicity of the molecule.
Structure-Activity Relationship (SAR) Studies: For any identified biological activity, a systematic SAR study is essential. This involves synthesizing a library of analogues of this compound with variations at the phenyl ring (e.g., adding hydroxyl or other groups) and the side chain. nih.gov Comparing the biological potency of these analogues helps to build a model of which structural features are critical for activity. researchgate.net
Controlling Reactivity: The versatility of the β-diketone scaffold allows it to be used as a building block for more complex molecules. nih.gov Its enol form can act as a nucleophile, but recent methods have shown it can also engage in reactions as a Brønsted acid activator, enabling previously challenging transformations like the direct, enantioselective allylation of the ketone. nih.gov This dual reactivity, which can be controlled by reaction conditions, opens up new synthetic possibilities.
By applying these design principles, researchers can rationally modify the this compound structure to optimize it for a specific application, whether as a more effective biological agent, a more stable materials precursor, or a more versatile synthetic intermediate.
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 5-Methoxy-1-phenylpentane-1,3-dione?
Answer:
Synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and diketones under basic conditions. Characterization requires multi-technique validation :
- NMR spectroscopy (¹H/¹³C) to confirm methoxy group positioning and ketone backbone integrity.
- FT-IR for carbonyl stretching frequencies (1650–1750 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- Mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography (if crystalline) for definitive structural confirmation.
Safety protocols (e.g., PPE, fume hood use) must align with hazard guidelines due to reactive intermediates .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors (H333 hazard) .
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Storage : Keep below -20°C in airtight containers to prevent degradation, as recommended for structurally similar methoxy-substituted compounds .
- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Answer:
Discrepancies (e.g., variable enol-keto tautomer ratios) may arise from solvent polarity, temperature, or measurement techniques. A systematic approach is recommended:
- Control experiments : Replicate conditions (solvent, pH, temperature) from conflicting studies.
- In-situ monitoring : Use real-time UV-Vis or Raman spectroscopy to track tautomeric equilibria.
- Computational modeling : Compare DFT-derived tautomerization energies with experimental data to identify outliers .
- Meta-analysis : Critically review prior methodologies to isolate variables (e.g., impurity profiles) .
Advanced: What experimental designs optimize the study of this compound’s surface interactions in environmental chemistry?
Answer:
To probe adsorption/reactivity on indoor or environmental surfaces (e.g., silica, polymers):
- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS for nanoscale surface mapping .
- Controlled exposure chambers : Simulate humidity/temperature conditions to mimic real-world environments.
- Factorial design : Vary surface type, oxidant concentration, and exposure time to identify dominant interaction mechanisms .
- Theoretical alignment : Link results to organometallic reaction frameworks or surface coordination models .
Basic: How can researchers validate the purity of this compound for reproducible experiments?
Answer:
- Chromatographic methods : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Melting point analysis : Compare observed mp with literature values (e.g., 124–126°C for analogous methoxy-phenyl compounds) .
- Elemental analysis (EA) : Verify C/H/O ratios within 0.3% deviation.
- Batch consistency testing : Repeat key reactions (e.g., Grignard additions) to ensure consistent yields .
Advanced: What strategies integrate computational chemistry into mechanistic studies of this compound?
Answer:
- DFT/MD simulations : Model tautomerization pathways, transition states, and solvent effects (e.g., PCM for solvation).
- Docking studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Machine learning : Train models on existing reactivity datasets to predict novel derivatives’ properties.
- Cross-validation : Compare computed NMR/IR spectra with experimental data to refine force fields .
Basic: What are the key spectroscopic signatures of this compound in analytical workflows?
Answer:
- ¹H NMR : Methoxy singlet at δ 3.8–4.0 ppm; aromatic protons as multiplets (δ 6.8–7.5 ppm).
- ¹³C NMR : Carbonyl carbons at δ 190–210 ppm; methoxy carbon at δ 55–60 ppm.
- UV-Vis : π→π* transitions (λ ~ 270–300 nm) for conjugation monitoring.
- MS : Molecular ion [M+H]⁺ at m/z 234.1 (calculated for C₁₂H₁₂O₃) .
Advanced: How can factorial design improve reaction optimization for this compound derivatives?
Answer:
A 2ⁿ factorial design can efficiently screen variables:
- Factors : Catalyst loading, temperature, solvent polarity.
- Responses : Yield, enantiomeric excess (if chiral), reaction time.
- Statistical analysis : ANOVA to identify significant interactions; response surface methodology (RSM) for optimization.
- Case study : Use JMP or Minitab to model interactions and predict optimal conditions .
Basic: What are the stability concerns for this compound under varying storage conditions?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Thermal stability : Degrades above 40°C; DSC/TGA can quantify decomposition thresholds.
- Moisture : Hydrolyzes in aqueous media; Karl Fischer titration monitors water content in batches.
- Long-term storage : Argon atmosphere and desiccants (e.g., molecular sieves) recommended .
Advanced: How to design a theoretical framework for studying this compound’s biological activity?
Answer:
- Hypothesis-driven : Link to enzyme inhibition models (e.g., competitive vs. non-competitive) based on ketone reactivity.
- Multi-omics integration : Correlate transcriptomic/proteomic data with compound exposure effects.
- Ethical alignment : Follow OECD guidelines for in vitro assays (e.g., cytotoxicity thresholds) .
- Interdisciplinary validation : Combine QSAR predictions with wet-lab enzymology assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
